4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Chloropyrimidine Intermediate: This step involves the reaction of 2-chloropyrimidine with appropriate reagents to introduce the methylamino group.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine to form the piperidinylmethyl derivative.
Final Coupling Reaction: The piperidinylmethyl derivative is coupled with benzonitrile under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Materials Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: Shares the pyrimidine core but with different substituents.
5-Chloro-2-iodopyrimidine: Another pyrimidine derivative with distinct functional groups.
Uniqueness
4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN5 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20ClN5/c1-23(18-21-11-16(19)12-22-18)17-6-8-24(9-7-17)13-15-4-2-14(10-20)3-5-15/h2-5,11-12,17H,6-9,13H2,1H3 |
InChI Key |
BBODMEDLYKBXEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)C#N)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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